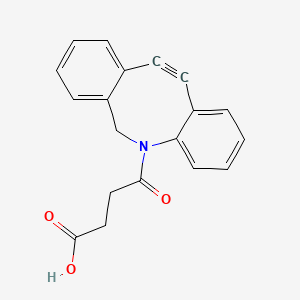

DBCO-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DBCO-Acid is a non-activated building block that adds minimal spacer to modified molecules . In the presence of activators such as EDC or HATU, this reagent can be used to derivatize amine-containing molecules through a stable amide bond .

Molecular Structure Analysis

DBCO-Acid has a chemical formula of C19H15NO3 . It contains a total of 40 bonds; 25 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 eight-membered ring, 2 twelve-membered rings, 1 carboxylic acid (aliphatic), and 1 tertiary amide .Chemical Reactions Analysis

DBCO-Acid is commonly used for copper-free Click Chemistry reactions . It can react with azide-tagged molecules or biomolecules by strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction .Physical And Chemical Properties Analysis

DBCO-Acid has a molecular weight of 305.33 . It is a solid substance .Scientific Research Applications

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Reactions

DBCO-acid is widely used in SPAAC reactions . These reactions avoid the biotoxicity caused by the use of Cu(I) catalysts . Among various cyclooctyne systems, the DBCO series have displayed the highest reaction activity .

Synthesis of Aza-Dibenzocyclooctyne (DIBAC) and Biarylazacyclooctynone (BARAC)

DBCO-acid plays a crucial role in the synthesis of DIBAC and BARAC . These molecules are important in bioorthogonal chemistry, which refers to chemical transformations that can occur within living systems without perturbing natural biological processes .

Bioorthogonal Chemistry

DBCO-acid is extensively used in bioorthogonal chemistry . This field has revolutionized many areas of biology and medicine, from basic research to drug discovery and diagnostics .

Protein Immobilization

DBCO-acid can be used for the surface modification of eight-arm poly (ethylene glycol), making it susceptible to SPAAC with PEG-bis-azide leading to the formation of hydrogels . These hydrogels are useful for protein immobilization .

Biomolecule Modification

Common DBCO reagents include DBCO-acid, DBCO-amine, DBCO-PEG-COOH, and DBCO-PEG-amine . These reagents have very high reaction selectivity for azides and can be used to modify biomolecules such as peptides, proteins, and enzymes .

DNA and RNA Purification and Study

DBCO magnetic beads can covalently capture azide-tagged biomolecules on a magnetic bead matrix . This property is useful for purifying and studying DNA and RNA .

Biomedical Applications

Copper-free click chemistry, including SPAAC, enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . DBCO-acid is a key component in these reactions, which have resulted in a change of paradigm, showing that artificial chemical reactions can occur on cell surfaces, in cell cytosol, or within the body .

Molecular Imaging and Drug Delivery

DBCO-acid enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy . This is particularly useful in in vivo studies .

Safety And Hazards

DBCO-Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLOVDOICXITOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-acid | |

CAS RN |

1353016-70-2 |

Source

|

| Record name | 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does DBCO-acid facilitate surface functionalization? What makes it suitable for this purpose?

A1: DBCO-acid plays a crucial role in surface functionalization due to its ability to participate in copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO moiety readily reacts with azide-containing molecules, forming a stable triazole linkage. [] This reaction is highly selective, efficient, and proceeds under mild conditions without requiring toxic copper catalysts, making it ideal for bioconjugation and surface modification applications.

Q2: What are the advantages of using thiol-alkyne click chemistry over azide-alkyne click chemistry in conjunction with DBCO-acid for surface functionalization, as highlighted by the research?

A2: While the research demonstrated that both azide-alkyne and thiol-alkyne click chemistry are viable methods for surface functionalization using DBCO-acid, the study revealed that the thiol-alkyne route resulted in a higher density of immobilized molecules on the surface. [] This difference in immobilization efficiency could be attributed to factors like reaction kinetics, steric hindrance, or the stability of the formed linkages. The higher surface density achievable with thiol-alkyne click chemistry makes it a potentially more advantageous approach, particularly when aiming for a high density of functional molecules on the surface, which is often desirable in biological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)